Empagliflozin metabolite M468/1 is a significant metabolite of empagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in managing type 2 diabetes mellitus. Empagliflozin is classified as a small organic molecule and is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. The compound has garnered attention not only for its glycemic control properties but also for its cardiovascular benefits, particularly in heart failure management.
The synthesis of empagliflozin metabolite M468/1 involves metabolic pathways primarily mediated by glucuronidation processes. Empagliflozin itself undergoes minimal metabolism, predominantly through the action of various UDP-glucuronosyltransferases, leading to the formation of several metabolites, including M468/1.
In studies utilizing high-performance liquid chromatography coupled with mass spectrometry, M468/1 was identified among other metabolites following oral administration of radiolabeled empagliflozin in animal models. The technical details include:
The molecular structure of empagliflozin metabolite M468/1 can be described as having a tetrahydrofuran ring that has been opened and hydroxylated at specific positions. This structural alteration is critical for its biological activity and interaction with metabolic pathways.
The formation of empagliflozin metabolite M468/1 involves several biochemical reactions primarily occurring in the liver. The key reactions include:
The details of these reactions were elucidated through pharmacokinetic studies that tracked the distribution and elimination of radiolabeled compounds in animal models.
The mechanism by which empagliflozin metabolite M468/1 exerts its effects is closely tied to the pharmacological action of empagliflozin itself. As an SGLT2 inhibitor, empagliflozin reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine (glucosuria).
This process involves:
Empagliflozin has also been shown to have cardiovascular protective effects, although the precise mechanisms behind these benefits remain an area of ongoing research.
Empagliflozin metabolite M468/1 exhibits several notable physical and chemical properties:
Empagliflozin metabolite M468/1 serves as an important marker in pharmacokinetic studies aimed at understanding the metabolism of empagliflozin. Its analysis helps researchers:
M468/1 formation occurs primarily via hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes, a process involving three sequential biochemical steps:
In vitro studies using human liver microsomes confirm UGT1A3, UGT1A8, and UGT2B7 as the dominant isoforms responsible for this transformation. Reaction kinetics follow Michaelis-Menten parameters:
Table 1: Enzymatic Kinetics of M468/1 Formation in Human Systems
| Enzyme System | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| Human Liver Microsomes | 38.2 ± 5.7 | 12.1 ± 0.9 | 0.32 |
| Recombinant UGT1A3 | 41.5 ± 6.2 | 8.3 ± 0.7 | 0.20 |
| Recombinant UGT2B7 | 29.8 ± 4.1 | 10.6 ± 0.8 | 0.36 |
Cofactor dependence is absolute: Reactions lacking UDP-glucuronic acid show no metabolite generation [10].
Empagliflozin undergoes selective enzymatic modifications prior to M468/1 synthesis:
Stereoselectivity: UGTs exhibit absolute specificity for the S-configured tetrahydrofuran ring of empagliflozin. Incubations with the R-enantiomer show <10% glucuronidation activity [10].
Competitive Pathways:
The C2 position is favored due to hydrogen bonding between Glu₃₈₄ (UGT1A3) and empagliflozin’s C4-OH, positioning C2-OH proximal to UDP-glucuronic acid [10].
Synthesis of isotopically labeled M468/1 enables precise pharmacokinetic and mass spectrometry studies. Two primary strategies are employed:
:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5